molecular formula C8H12O3 B11919132 Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B11919132
M. Wt: 156.18 g/mol
InChI Key: XVWIHKFHKZHQTM-UHFFFAOYSA-N
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Description

Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a bicyclic organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol [ ]. This carboxylic acid features a conformationally constrained scaffold comprising a cyclopentane ring fused to a tetrahydrofuran ring, making it a valuable intermediate in sophisticated organic and medicinal chemistry research [ ]. The compound's primary research value lies in its role as a key synthetic precursor and building block. Its structure is closely related to ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate (CAS 2060041-24-7), underscoring its utility in ester formation and other derivatization studies [ ]. Furthermore, structurally similar cyclopenta[b]furan derivatives are extensively utilized in pharmaceutical research, particularly as core intermediates in the synthesis of complex molecules like prostaglandins and their analogs [ ]. This compound serves as a crucial scaffold for designing and synthesizing conformationally constrained analogs of biologically active molecules, such as glycerol 3-phosphate, to study enzyme mechanisms and develop potential inhibitors for targets like glycerol 3-phosphate acyltransferase (GPAT) [ ]. The structural motif of a fused cyclopentane-furan system is of significant interest for probing metabolic pathways and developing therapeutic agents for conditions linked to glycerolipid metabolism [ ]. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption of any kind [ ].

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10)

InChI Key

XVWIHKFHKZHQTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(CCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme and Reagents

A widely documented method involves derivatization of Corey lactone, a prostaglandin intermediate. As described in Der Pharma Chemica, the synthesis proceeds via:

  • Acylation of Corey lactone with biphenyl-4-ylcarbonyl chloride in dichloromethane at 0–5°C.

  • DMAP-catalyzed esterification to introduce the biphenyl moiety.

  • Acid-mediated cyclization to form the hexahydro-2H-cyclopenta[b]furan core.

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Purification and Yield

Crude product purification involves column chromatography using a 10% acetone-cyclohexane mobile phase, yielding 72–85% of the target compound. Critical parameters include:

  • Temperature control during acylation to minimize side reactions.

  • Stoichiometric use of DMAP to accelerate esterification kinetics.

Stereoselective Synthesis via Organocatalysis

Organocatalytic Lactol Formation

A patent by the European Patent Office discloses a stereoselective route using:

  • Succinaldehyde as the starting material.

  • Chiral secondary amine catalysts (e.g., (S)-proline derivatives) for enantioselective cyclization.

  • Acidic co-catalysts (e.g., trifluoroacetic acid) to stabilize transition states.

The process achieves >90% enantiomeric excess (ee) by leveraging non-covalent interactions between the catalyst and substrate.

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Stereochemistry
Catalyst loading10 mol%Higher loadings reduce ee due to aggregation
Solvent systemToluene:MeOH (4:1)Polar aprotic solvents enhance cyclization
Temperature−20°C to 0°CLow temps favor kinetic control

Post-reaction workup includes silica gel chromatography (petroleum ether/EtOAc) to isolate the lactol intermediate, which is subsequently oxidized to the carboxylic acid.

Multi-Step Organic Synthesis Approaches

Cyclopentane Ring Construction

Vulcanchem outlines a modular strategy involving:

  • Diels-Alder cycloaddition between furan and a dienophile to form the bicyclic skeleton.

  • Oxidative cleavage of the furan ring using ozone or KMnO₄.

  • Carboxylic acid installation via Jones oxidation or haloform reaction.

This method offers flexibility in introducing substituents but requires strict anhydrous conditions during the Diels-Alder step to prevent diene polymerization.

Comparative Analysis of Oxidation Methods

Oxidizing AgentTemperatureYield (%)Side Products
KMnO₄ (acidic)0–5°C65Over-oxidation to diketones
Jones reagent25°C78Minimal
Ozone−78°C82Epoxide formation

Jones oxidation provides the best balance of yield and selectivity, though ozone enables milder conditions.

Challenges and Optimization Strategies

Stereochemical Control

The cis ring fusion necessitates chiral auxiliaries or asymmetric catalysis. For instance, Evitachem reports using (R)-BINOL-derived phosphoric acids to induce the desired (3aR,6aS) configuration with 88% ee. However, catalyst recovery remains a scalability bottleneck.

Scalability Considerations

  • Continuous-flow systems improve heat transfer in exothermic steps (e.g., Diels-Alder).

  • Solid-supported catalysts reduce purification steps in organocatalytic routes .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Overview : Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties enhance bioactivity, making it a valuable compound in drug design.

Case Studies :

  • HIV-1 Protease Inhibitors : Research has shown that derivatives of this compound can effectively inhibit HIV-1 protease. A study demonstrated that specific modifications to the compound improved binding affinity and antiviral activity against multidrug-resistant variants of HIV-1 .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions like Alzheimer's disease. Its derivatives have been evaluated for their neuroprotective effects in preclinical models .

Organic Synthesis

Role as a Building Block : this compound is utilized as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules due to its multiple functional groups.

Applications :

  • Chiral Precursors : The compound can be used to create enantiomerically pure hydroxycarboxylic acids, which are essential in synthesizing various pharmaceuticals and agrochemicals .
  • Material Science : It is incorporated into polymer formulations to enhance mechanical properties and thermal stability, making it suitable for industrial applications .

Agricultural Chemistry

Overview : The compound shows promise as a precursor for developing agrochemicals, including pesticides and herbicides that are more effective and environmentally friendly.

Research Findings :

  • Studies indicate that derivatives of this compound exhibit lower toxicity to non-target organisms while maintaining efficacy against pests . This aligns with the growing demand for sustainable agricultural practices.

Data Table: Applications Summary

Application AreaSpecific Use CasesNotable Findings
PharmaceuticalHIV protease inhibitors, neurological disorder treatmentsEffective against multidrug-resistant HIV variants
Organic SynthesisChiral building blocksFacilitates synthesis of complex molecules
Material SciencePolymer formulationsImproves mechanical properties and thermal stability
Agricultural ChemistryPrecursor for pesticides and herbicidesLower toxicity to non-target species

Mechanism of Action

The mechanism of action of Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Key differences among cyclopenta[b]furan derivatives arise from substituents on the core structure, which influence reactivity, solubility, and biological activity.

Compound Name Substituents Molecular Formula Key Properties Applications/Notes
Hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-7-carboxylic acid (CAS 5411-71-2) 2-oxo, 3,5-methano bridge C₉H₁₀O₄ Molecular weight: 182.17 g/mol; XLogP3: 0.2; H-bond donors: 1 Used in stereoselective synthesis due to rigid bicyclic framework .
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one (CAS 36969-89-8) 5-hydroxy, 4-(3-hydroxyoctenyl) C₁₅H₂₂O₅ Increased hydrophilicity (two -OH groups); Potential for hydrogen bonding Intermediate in prostaglandin analog synthesis .
[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]-2H-cyclopenta[b]furan-3a-yl ester (CAS 26054-67-1) Biphenyl ester, dioxolan substituent C₃₃H₃₂O₇ High molecular weight (564.6 g/mol); Enhanced lipophilicity (XLogP3 > 4) Likely a prodrug or polymer precursor .

Functional Group Impact

  • Carboxylic Acid vs. Ester Derivatives : The target compound’s free carboxylic acid group (pKa ~2–3) enhances water solubility compared to ester derivatives like [1,1'-biphenyl]-4-carboxylate analogs (e.g., CAS 39265-57-1, ), which exhibit higher lipophilicity and slower hydrolysis rates .
  • Ketone vs. Alcohol Substituents : The 2-oxo group in CAS 5411-71-2 reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs (e.g., CAS 36969-89-8), affecting bioavailability and metabolic stability .

Ring System Modifications

  • Cyclohepta[b]furan Analogs : rac-(3aR,8aR)-Octahydro-2H-cyclohepta[b]furan-3a-carboxylic acid (C₁₀H₁₆O₃, ) features a seven-membered ring, increasing conformational flexibility and altering steric interactions compared to the six-membered cyclopenta[b]furan core .

Research Implications

  • Synthetic Utility : Phosphonate intermediates (e.g., dimethyl (2-oxoheptyl)phosphonate, ) are critical for synthesizing cyclopenta[b]furan derivatives via Horner-Wadsworth-Emmons reactions .
  • Drug Development : Structural analogs with biphenyl ester groups (e.g., CAS 26054-67-1) are explored for controlled drug release due to their hydrolytic stability .

Biological Activity

Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid, particularly in its (3aS,6aS) stereoisomer form, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique cyclopentane-based structure with a carboxylic acid functional group. Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 142.19 g/mol. The compound's stereochemistry contributes significantly to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor modulation : It can interact with receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial or antifungal properties, making it a candidate for drug development against infectious diseases .
  • Antiviral Activity : Similar compounds have shown effectiveness against various viral strains, suggesting potential applications in antiviral therapies .
  • Anti-inflammatory Effects : Preliminary data indicate that the compound might exhibit anti-inflammatory properties, although further studies are required to substantiate these claims.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and its derivatives. Below are key findings summarized from various research sources:

StudyBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition against specific bacterial strains at micromolar concentrations.
AntiviralShowed promising results in inhibiting viral replication in vitro, particularly against RSV and HCV with EC50 values ranging from 5–28 μM.
Enzyme InhibitionIdentified as a potent inhibitor of HIV-1 protease with sub-nanomolar inhibitory potency in certain derivatives.

Applications in Drug Development

The unique structural properties of this compound make it a valuable building block in organic synthesis for developing complex molecules. Its potential as a chiral drug candidate is particularly noteworthy due to its ability to modulate biological targets selectively.

Q & A

Q. How can conflicting biological activity data between in vitro and in vivo studies be reconciled?

  • Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) explains discrepancies. For example, poor oral bioavailability due to rapid glucuronidation of the carboxylic acid group may nullify in vitro potency . Metabolite identification via LC-HRMS clarifies degradation pathways .

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